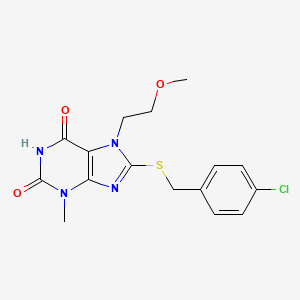

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be a derivative of 4,6-dimethoxy-1,3,5-triazine . The 1,3,5-triazine ring is a six-membered aromatic ring with three carbon atoms and three nitrogen atoms . The 4,6-dimethoxy-1,3,5-triazine has methoxy (-OCH3) groups on the 4th and 6th positions .

Chemical Reactions Analysis

DMTMM, a similar compound, finds application in the activation of carboxylic acids, particularly for amide synthesis . It can also be used to make esters from the corresponding alcohol and carboxylic acid .

科学的研究の応用

Solution Peptide Synthesis

The compound has been investigated for its reactivity in solution peptide synthesis. Researchers prepared a new class of 1,3,5-triazinyloxyimino derivatives based on this compound. Interestingly, these derivatives failed to activate the carboxyl group during peptide bond formation. However, they did yield the corresponding N-triazinyl amino acid derivatives as a major product. Among the coupling reagents tested, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) showed the best results .

Alternative Coupling Reagent

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate (DMTMM BF4): serves as an alternative coupling reagent to DMTMM Cl in peptide synthesis due to its stability. It is also employed in the synthesis of esters and peptides in both solution and solid-phase .

Amidation and Esterification

The related triazine, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) , formed by reacting with N-methylmorpholine (NMM), finds applications in amidation, esterification, glycosidation, and phosphonylation methodologies .

Glycoside Synthesis

Researchers have used 4,6-dimethoxy-1,3,5-triazin-2-yl glycosides (prepared from free saccharides without protecting the hydroxy groups) as glycosyl donors. These glycosides were stereoselectively and equivalently converted to the corresponding 1,2-cis-glycosides using a catalytic amount of metal catalyst .

作用機序

Target of Action

The primary targets of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-fluorobenzamide are carboxylic acids . This compound is commonly used for the activation of carboxylic acids, particularly for amide synthesis .

Mode of Action

The compound interacts with its targets through a typical mechanism to form carboxylic acid derivatives . First, the carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The compound affects the biochemical pathways involved in the formation of carboxylic acid derivatives . The activation of the starting carboxylic acid followed by nucleophilic attack by another molecule is a key step in these pathways .

Pharmacokinetics

The compound is known to be highly reactive, suggesting that it may have a short half-life in biological systems .

Result of Action

The molecular and cellular effects of the compound’s action involve the formation of carboxylic acid derivatives . These derivatives can include amides, esters, and other functional groups .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s reactivity suggests that it may be sensitive to environmental conditions such as temperature and pH . .

Safety and Hazards

While specific safety and hazard information for “N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-fluorobenzamide” is not available, Sigma-Aldrich sells a similar compound, 4-amino-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)benzenesulfonamide, as-is and makes no representation or warranty whatsoever with respect to this product .

将来の方向性

特性

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN4O3/c1-20-12-16-10(17-13(18-12)21-2)7-15-11(19)8-5-3-4-6-9(8)14/h3-6H,7H2,1-2H3,(H,15,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUZRMFQFCOOFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-fluorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-3-carboxamide](/img/structure/B2381616.png)

![1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole](/img/structure/B2381619.png)

![2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2381621.png)

![Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2381623.png)

![2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide](/img/structure/B2381627.png)

![N-(2-chlorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2381629.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine hydrochloride](/img/structure/B2381633.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,4-dioxopyrrolidin-1-yl)acetamido)-4-methylthiophene-3-carboxamide](/img/structure/B2381636.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2381637.png)